molecular formula C8H5Cl2NO2 B15328076 6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

Cat. No.: B15328076
M. Wt: 218.03 g/mol
InChI Key: RDUUTBURPVWKNG-UHFFFAOYSA-N
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Description

6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound with a benzoxazine core structure This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, and a dihydro-1H-3,1-benzoxazin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production of 6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
  • 6,8-dichloro-1,4-dihydro-4,4-dimethyl-2H-3,1-benzoxazin-2-one
  • 6,8-dichloro-3,4-dihydro-1H-2-naphthalenone

Uniqueness

6,8-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of the benzoxazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

6,8-dichloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5Cl2NO2/c9-5-1-4-3-13-8(12)11-7(4)6(10)2-5/h1-2H,3H2,(H,11,12)

InChI Key

RDUUTBURPVWKNG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Cl)NC(=O)O1

Origin of Product

United States

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